5J-4

Übersicht

Beschreibung

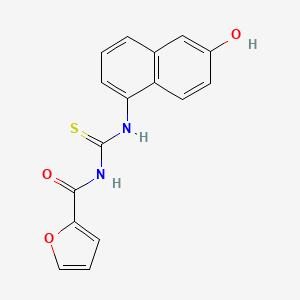

5J-4 is a synthetic organic compound with a molecular formula of C16H12N2O3S. This compound is known for its unique structural features, which include a naphthalene ring, a furan ring, and a carbamothioyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5J-4 typically involves the reaction of 6-hydroxynaphthalene-1-carboxylic acid with furan-2-carboxylic acid in the presence of a carbamothioylating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5J-4 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

Reduction: The carbamothioyl group can be reduced to form a corresponding amine.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Key Properties

- Chemical Structure : 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine

- Potency : Exhibited EC50 of 269.7 ± 6.6 nM in receptor assays .

- Safety Profile : Demonstrated no cytotoxicity up to 10 µM and no acute toxicity in vivo up to 200 mg/kg .

Neurological Disorders

5J-4 has been identified as a potential therapeutic agent for treating neurological disorders due to its activity at D1 and D5 dopamine receptors. The compound's ability to modulate these receptors may provide a pathway for developing treatments for conditions such as Parkinson's disease and schizophrenia.

Case Study: D1 and D5 Receptor Agonism

In a study evaluating various derivatives, this compound was noted for its agonistic effects on D1 and D5 receptors without exhibiting cytotoxicity. This positions it as a candidate for further development in neurological applications .

Anti-inflammatory Agents

The compound has also been explored for its anti-inflammatory properties. In vitro assays indicated that treatment with this compound significantly reduced the differentiation and expansion of Th17 cells, which are implicated in various autoimmune diseases.

Data Table: Anti-inflammatory Activity of this compound

| Assay Type | IC50 Value (µM) | Observations |

|---|---|---|

| Th17 Cell Expansion | 0.44 | Significant reduction observed |

| IL-6 Inhibition | 0.43 - 4.95 | Effective across multiple concentrations |

Drug Repurposing

The versatility of this compound allows it to be considered for drug repurposing strategies, particularly for existing medications that target similar pathways. This could expedite the availability of new treatments by leveraging existing safety data.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with its target receptors. These studies indicate that modifications to the quinazolinone moiety can significantly affect the compound's potency.

Binding Affinity Analysis

The binding affinity of this compound was evaluated using computational methods, revealing crucial interactions that contribute to its efficacy as a receptor agonist .

Wirkmechanismus

The mechanism of action of 5J-4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and inhibition of epidermal growth factor receptor (EGFR).

N-(naphthalen-1-yl)phenazine-1-carboxamide: Exhibits fungicidal activity and inhibits the growth of Rhizoctonia solani.

Uniqueness

5J-4 stands out due to its unique combination of a naphthalene ring and a furan ring, which imparts distinct chemical and biological properties

Biologische Aktivität

Compound 5J-4, a derivative of oxadiazole, has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antiproliferative effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

This compound is characterized by its oxadiazole core, which is known for its ability to interact with biological targets due to its unique electronic properties. The presence of substituents on the oxadiazole ring can significantly influence its biological efficacy.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it has a minimum inhibitory concentration (MIC) ranging from 25 to 50 µg/ml against various bacterial strains, including Vibrio cholerae and Enterococcus faecalis .

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects using various models. The compound effectively inhibits the production of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases. In a comparative study, it showed higher anti-inflammatory activity than the positive control mefenamic acid .

3. Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It was found to induce cell death in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and mitochondrial damage. In particular, it demonstrated cytotoxicity comparable to doxorubicin in A549 non-small cell lung cancer (NSCLC) models .

4. Antiproliferative Effects

In addition to direct cytotoxicity, this compound also exhibits antiproliferative effects by inhibiting colony formation in cancer cell lines. This suggests that it may not only kill cancer cells but also prevent their proliferation .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on A549 cells, revealing that at a concentration of 12.5 µM, it completely suppressed colony formation. This study utilized assays measuring ROS production and mitochondrial integrity to elucidate the underlying mechanisms of action .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, this compound was administered to test its effect on cytokine release. Results indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Data Summary

Eigenschaften

IUPAC Name |

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-11-6-7-12-10(9-11)3-1-4-13(12)17-16(22)18-15(20)14-5-2-8-21-14/h1-9,19H,(H2,17,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUSJLJASFXGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329563 | |

| Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49815883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

827001-82-1 | |

| Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.